N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide
Overview
Description
N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a chloro and fluorobenzyl group, along with a methanesulfonamide moiety, which contributes to its distinctive chemical properties.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Studied for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the chloro and fluorobenzyl groups: This step involves the nucleophilic substitution reaction where the pyrazole ring is treated with 4-chlorobenzyl chloride and 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the methanesulfonamide group: The final step involves the reaction of the substituted pyrazole with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluorobenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide can be compared with other similar compounds, such as:
- N-[4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide
- N-[4-chloro-1-(4-bromobenzyl)-1H-pyrazol-3-yl]methanesulfonamide
- N-[4-chloro-1-(4-iodobenzyl)-1H-pyrazol-3-yl]methanesulfonamide
These compounds share a similar core structure but differ in the substituents on the benzyl group. The presence of different halogens or alkyl groups can significantly influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to the specific combination of chloro and fluorobenzyl groups, which may confer distinct properties compared to its analogs.
Properties
IUPAC Name |
N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3O2S/c1-19(17,18)15-11-10(12)7-16(14-11)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNQJSFHAWKERN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NN(C=C1Cl)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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